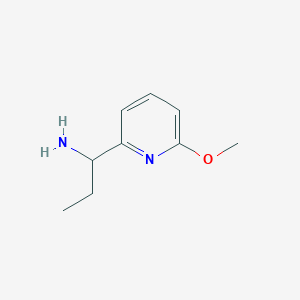

1-(6-Methoxypyridin-2-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(6-Methoxypyridin-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 1270546-99-0 . It has a molecular weight of 180.25 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(6-methoxy-2-pyridinyl)-2-methyl-1-propanamine . The InChI code for this compound is 1S/C10H16N2O/c1-7(2)10(11)8-5-4-6-9(12-8)13-3/h4-7,10H,11H2,1-3H3 .Wissenschaftliche Forschungsanwendungen

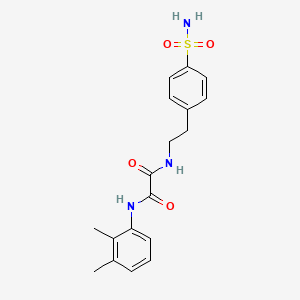

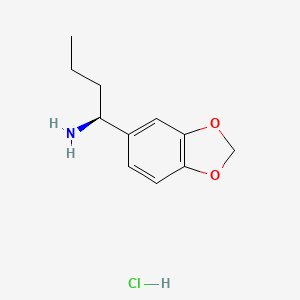

Nonpeptide Alphavbeta3 Antagonists

A study conducted by Hutchinson et al. (2003) identified a compound related to "1-(6-Methoxypyridin-2-yl)propan-1-amine" as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise for the prevention and treatment of osteoporosis. The research emphasized its excellent in vitro profile, significant unbound fraction in human plasma, and favorable pharmacokinetics across multiple species, highlighting its potential clinical development for bone turnover models Nonpeptide alphavbeta3 antagonists. 8. In vitro and in vivo evaluation of a potent alphavbeta3 antagonist for the prevention and treatment of osteoporosis.

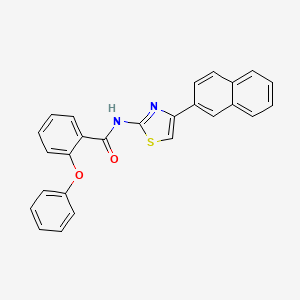

Protonation Sites and Hydrogen Bonding

Böck et al. (2021) explored the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles, including one structurally related to "1-(6-Methoxypyridin-2-yl)propan-1-amine." This study provided insights into the crystal structures, protonation sites, and intermolecular hydrogen bonding patterns, crucial for understanding the chemical behavior and potential applications of such compounds Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles.

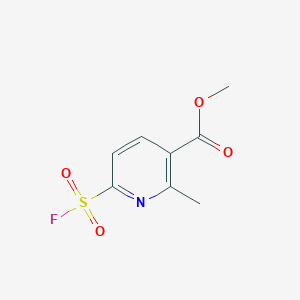

Structural Modifications for Reducing Mutagenicity

Research by Palmer et al. (2012) focused on the structural modifications of a 3-methoxy-2-aminopyridine compound to mitigate significant safety risks, including mutagenic potential and time-dependent drug-drug interaction (TDI). This study underscores the importance of chemical modifications to enhance the safety profile of compounds for pharmaceutical applications Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction.

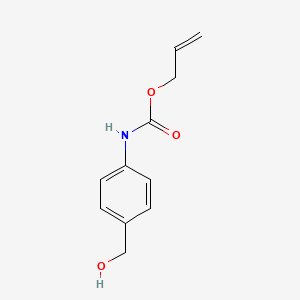

Nucleophilic Amination of Methoxypyridines

A novel protocol for nucleophilic amination of methoxypyridines and their derivatives was developed by Pang et al. (2018), offering a concise access to various aminopyridines of medicinal interest. This method highlights the compound's relevance in synthesizing potentially therapeutic aminopyridines Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite.

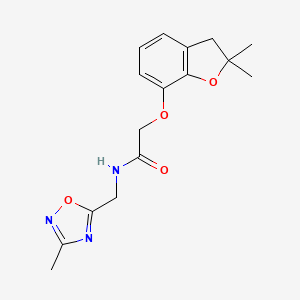

Fluorescent Labeling Reagents

Hirano et al. (2004) discussed the development of a novel fluorophore, 6-Methoxy-4-quinolone, derived from a compound structurally similar to "1-(6-Methoxypyridin-2-yl)propan-1-amine." This fluorophore exhibits strong fluorescence across a wide pH range in aqueous media, making it useful for biomedical analysis. The study demonstrates the compound's application as a fluorescent labeling reagent, providing a tool for the determination of carboxylic acids Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range of aqueous media, and its application as a fluorescent labeling reagent.

Safety and Hazards

The safety information available indicates that this compound is associated with some hazards. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-(6-methoxypyridin-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCLVZZNRUKYFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=CC=C1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxypyridin-2-yl)propan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)

amine](/img/structure/B2698876.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2698882.png)

![(2R,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2698883.png)

![4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2698884.png)